molecular formula C9H12FN B8744025 (1S)-1-(3-fluoro-2-methylphenyl)ethan-1-amine

(1S)-1-(3-fluoro-2-methylphenyl)ethan-1-amine

Cat. No.: B8744025
M. Wt: 153.20 g/mol
InChI Key: OBWHGEIVGSITLV-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-(3-fluoro-2-methylphenyl)ethan-1-amine is an organic compound with the molecular formula C9H12FN It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-fluoro-2-methylphenyl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 3-fluoro-2-methylbenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).

    Amination: The alcohol is then converted to the corresponding amine through a reaction with ammonia or an amine source under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation or enzymatic reduction, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-fluoro-2-methylphenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(1S)-1-(3-fluoro-2-methylphenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1S)-1-(3-fluoro-2-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3-fluoro-2-methylphenyl)ethanamine: The enantiomer of the compound with a different three-dimensional arrangement.

    1-(3-fluoro-2-methylphenyl)propanamine: A similar compound with an additional carbon in the alkyl chain.

    3-fluoro-2-methylbenzylamine: A related compound with a different substitution pattern on the benzene ring.

Uniqueness

(1S)-1-(3-fluoro-2-methylphenyl)ethan-1-amine is unique due to its specific chiral configuration, which can lead to different biological activities and interactions compared to its enantiomer or other similar compounds

Properties

Molecular Formula

C9H12FN

Molecular Weight

153.20 g/mol

IUPAC Name

(1S)-1-(3-fluoro-2-methylphenyl)ethanamine

InChI

InChI=1S/C9H12FN/c1-6-8(7(2)11)4-3-5-9(6)10/h3-5,7H,11H2,1-2H3/t7-/m0/s1

InChI Key

OBWHGEIVGSITLV-ZETCQYMHSA-N

Isomeric SMILES

CC1=C(C=CC=C1F)[C@H](C)N

Canonical SMILES

CC1=C(C=CC=C1F)C(C)N

Origin of Product

United States

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